N-Benzyl N-Demethyl Trimebutine is a chemical compound with the molecular formula and a molecular weight of 463.57 g/mol. This compound is primarily recognized as an intermediate in the synthesis of trimebutine metabolites, which are important in pharmacological applications. The compound is utilized in various fields, including organic chemistry and pharmaceutical research, due to its role in studying metabolic pathways and developing medications for gastrointestinal disorders .
N-Benzyl N-Demethyl Trimebutine is classified under organic compounds, specifically as an amine derivative of trimebutine. It is categorized as a spasmolytic agent, which means it helps relieve spasms in the gastrointestinal tract. The compound can be sourced from chemical suppliers that specialize in research chemicals and pharmaceutical intermediates .
The synthesis of N-Benzyl N-Demethyl Trimebutine involves several key steps:
This synthetic pathway is notable for its efficiency and potential for high yield and purity, making it suitable for both laboratory and industrial applications .
N-Benzyl N-Demethyl Trimebutine participates in several chemical reactions:
These reactions highlight the compound's versatility as a chemical intermediate.
N-Benzyl N-Demethyl Trimebutine functions similarly to trimebutine itself, acting as a spasmolytic agent. Its mechanism involves:
This action underscores its therapeutic potential in treating gastrointestinal disorders.
These properties are crucial for handling and application in laboratory settings.
N-Benzyl N-Demethyl Trimebutine has several significant applications:
These applications highlight its importance across multiple scientific disciplines, particularly in medicinal chemistry and pharmacology.
N-Benzyl N-Demethyl Trimebutine (CAS 1329834-94-7) is a complex synthetic organic compound with significant importance in pharmaceutical research, particularly as a reference standard in metabolite studies. The compound's systematic IUPAC name is 3,4,5-Trimethoxybenzoic Acid 2-(N-Benzyl-methylamino)-2-phenylbutyl Ester, reflecting its intricate multi-functional structure [1] [7]. Its molecular formula is C₂₈H₃₃NO₅, corresponding to a molecular weight of 463.57 g/mol, as consistently reported across analytical databases and chemical suppliers [1] [4] [5].
The structural architecture features three distinct moieties: (1) A 3,4,5-trimethoxybenzoyl ester group that contributes significant steric bulk and influences the molecule's polarity; (2) A tertiary amine center with N-methyl and N-benzyl substituents that dictates the compound's basicity; and (3) A 2-phenylbutyl backbone that provides chiral character to the molecule. The SMILES notation (CCC(COC(=O)c1cc(OC)c(OC)c(OC)c1)(N(C)Cc2ccccc2)c3ccccc3) precisely encodes this structural arrangement, enabling computational chemistry applications and database searches [4]. The compound typically presents as a white to off-white solid with a melting point range of 120-122°C and demonstrates solubility in organic solvents including chloroform, DMSO, and ethyl acetate [7] [8].
Table 1: Fundamental Chemical Identifiers of N-Benzyl N-Demethyl Trimebutine
Property | Value |
---|---|
CAS Registry Number | 1329834-94-7 |
Molecular Formula | C₂₈H₃₃NO₅ |
Molecular Weight | 463.57 g/mol |
IUPAC Name | 3,4,5-Trimethoxybenzoic Acid 2-(N-Benzyl-methylamino)-2-phenylbutyl Ester |
Alternate Names | Trimebutine Impurity 8; N-Benzyl N-Monodesmethyltrimebutine |
SMILES Notation | CCC(COC(=O)c1cc(OC)c(OC)c(OC)c1)(N(C)Cc2ccccc2)c3ccccc3 |
Physical Form | White to off-white solid |
Melting Point | 120-122°C |
N-Benzyl N-Demethyl Trimebutine occupies a specific position within the trimebutine metabolic pathway as a designer-modified analog rather than a naturally occurring metabolite. Its structural relationship to the parent drug trimebutine (3,4,5-trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutyl ester) reveals key pharmacological insights. The defining structural modification occurs at the amine center, where replacement of one methyl group with a benzyl moiety creates the N-benzyl N-demethyl derivative [1] [6]. This modification substantially increases the molecular weight by 76 g/mol compared to the primary demethylated metabolite (N-Demethyl Trimebutine) and alters the lipophilicity profile due to the introduced aromatic ring.
The deuterated analog, N-Benzyl N-Demethyl Trimebutine-d5 (CAS 1330189-05-3), provides further evidence of structural relationships. This isotopologue incorporates five deuterium atoms at the ethyl group position (molecular formula: C₂₈H₂₈D₅NO₅), resulting in a molecular mass of 468.6 g/mol—an increase of 5 atomic mass units compared to the non-deuterated compound [6]. This precise mass difference enables its use as an internal standard in mass spectrometry-based bioanalytical methods, facilitating accurate quantification of trimebutine metabolites in complex biological matrices.
Table 2: Structural and Functional Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight | Primary Role | Structural Distinction |
---|---|---|---|---|
Trimebutine (Parent Drug) | C₂₂H₂₉NO₅ | 387.47 g/mol | Therapeutic agent | Dimethylamino group |
N-Demethyl Trimebutine | C₂₁H₂₇NO₅ | 373.44 g/mol | Primary metabolite | Monomethylamino group |
N-Benzyl N-Demethyl Trimebutine | C₂₈H₃₃NO₅ | 463.57 g/mol | Reference standard/Impurity | N-Benzyl, N-methylamino group |
N-Benzyl N-Demethyl Trimebutine-d5 | C₂₈H₂₈D₅NO₅ | 468.60 g/mol | Isotopic internal standard | Deuterated ethyl group (C₂D₅ instead of C₂H₅) |
The compound's designation as Trimebutine Impurity 8 in pharmacopeial standards underscores its significance in pharmaceutical quality control [7] [8]. Analytical chemists specifically monitor this compound during trimebutine manufacturing and stability testing to ensure product purity, as even trace impurities can potentially affect drug efficacy and safety profiles. The structural analogs serve as critical markers for comprehensive metabolite profiling studies required by regulatory agencies during drug development processes.
The stereochemical configuration of N-Benzyl N-Demethyl Trimebutine represents a critical aspect of its molecular identity, directly influencing potential biological interactions. The molecule contains one chiral center at the C-2 position of the butyl chain (specifically, the carbon atom bearing the phenyl, amine, ester chain, and ethyl substituents) [4] [8]. This asymmetric carbon generates two enantiomeric forms: (R)- and (S)-configurations. Unlike some chiral pharmaceuticals where specific enantiomers exhibit differentiated pharmacological activities, the stereochemical behavior of this particular compound remains less documented in available literature.
Current evidence suggests that commercially available material exists predominantly as a racemic mixture, with no indication of resolved enantiomers being offered by major chemical suppliers [4] [8]. The absence of specific optical rotation data in technical documentation implies that either the compound has not been enantiomerically resolved in commercial settings, or that its stereoisomers have not been pharmacologically characterized. This racemic presentation has significant implications for analytical applications, particularly when the compound is employed as a reference standard in chiral separation methodologies for trimebutine metabolite studies.
Table 3: Stereochemical Profile of N-Benzyl N-Demethyl Trimebutine
Stereochemical Feature | Characterization |
---|---|
Chirality Centers | One (at C-2 position of butyl chain) |
Possible Stereoisomers | 2 enantiomers: (R)- and (S)-configurations |
Commercial Availability | Racemic mixture (no evidence of resolved enantiomers) |
Potential for Diastereomers | None (no additional chiral centers) |
Stereospecific Analysis | Not documented in available sources |
The compound's molecular conformation may exhibit restricted rotation around the tertiary amine center and the ester linkage, potentially creating atropisomerism under specific conditions, though this phenomenon remains unexplored in current literature. Future research directions should prioritize enantiomeric resolution and characterization of potential differences in the physicochemical properties of individual stereoisomers, which could yield insights into structure-activity relationships within the trimebutine analog series.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: